

# Application Note: Analysis of Trace Impurities in Thorium Nitrate by ICP-MS

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## Compound of Interest

Compound Name: Thorium nitrate

Cat. No.: B3427713

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## Introduction

Thorium and its compounds, such as **thorium nitrate** ( $\text{Th}(\text{NO}_3)_4$ ), are critical materials in the nuclear industry and various advanced technological applications. The purity of **thorium nitrate** is paramount, as even trace amounts of certain elemental impurities can significantly impact its performance and safety in nuclear applications. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace elements due to its high sensitivity, low detection limits, and multi-element capability. [1][2] This application note provides a detailed protocol for the quantitative analysis of trace impurities in solid **thorium nitrate** using ICP-MS.

## Principle

This method involves the direct dissolution of a **thorium nitrate** sample in a dilute nitric acid matrix. The sample solution is then introduced into the ICP-MS system. The high-temperature argon plasma desolvates, atomizes, and ionizes the sample. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and quantified. To mitigate matrix effects from the high thorium concentration, samples are diluted to a total dissolved solids (TDS) level below 0.2%. [3] The use of an internal standard and a collision/reaction cell helps to correct for instrumental drift and spectral interferences.

## Experimental Protocol

### Reagents and Materials

- **Thorium Nitrate** (solid, high-purity grade)
- Nitric Acid (HNO<sub>3</sub>), trace metal grade
- Ultrapure Water (18.2 MΩ·cm)
- Multi-element standard solutions for calibration
- Internal Standard Solution (e.g., Rhodium, Indium, Bismuth)
- Certified Reference Material (CRM) for thorium or a similar matrix (if available)

## Instrumentation

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell (CRC).
- Sample introduction system with a nebulizer and spray chamber suitable for high matrix samples.
- Autosampler for automated analysis.

## Sample Preparation

- Weighing: Accurately weigh approximately 0.1 g of the solid **thorium nitrate** sample into a clean 50 mL polypropylene centrifuge tube.
- Dissolution: Add 10 mL of 2% (v/v) nitric acid to the tube.
- Sonication: Place the tube in an ultrasonic bath and sonicate until the **thorium nitrate** is completely dissolved.
- Dilution: Quantitatively transfer the dissolved sample to a 50 mL volumetric flask and dilute to the mark with 2% nitric acid. This results in a 2000 mg/L thorium solution.
- Final Dilution: Prepare a final sample solution for analysis by performing a further 1:10 dilution of the stock solution with 2% nitric acid. This brings the thorium concentration to 200 mg/L, which is suitable for ICP-MS analysis.

- Internal Standard: Spike all blanks, standards, and samples with the internal standard solution to a final concentration of 10 µg/L.

## ICP-MS Analysis

- Instrument Tuning: Optimize the ICP-MS instrument parameters for sensitivity, resolution, and stability using a tuning solution.
- Calibration: Prepare a series of multi-element calibration standards in 2% nitric acid, covering the expected concentration range of the impurities. The calibration curve should include a blank.
- Analysis: Aspirate the prepared samples and standards into the ICP-MS. Acquire data for the target analytes. Use a rinse solution (e.g., 2-5% nitric acid) between samples to prevent carry-over, especially for thorium.[\[4\]](#)[\[5\]](#)

## Data Presentation

### ICP-MS Operating Parameters

The following table outlines typical ICP-MS instrument parameters for the analysis of trace impurities in a thorium matrix. These may need to be optimized for the specific instrument being used.

Parameter	Value
RF Power	1500 - 1600 W
Plasma Gas Flow	15 - 18 L/min
Auxiliary Gas Flow	0.8 - 1.2 L/min
Nebulizer Gas Flow	0.8 - 1.0 L/min
Sample Uptake Rate	~0.4 mL/min
Collision/Reaction Gas	Helium (He)
Dwell Time	10 - 50 ms per isotope
Integration Time	1 - 3 s per isotope

## Quantitative Analysis of Trace Impurities

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for common trace impurities in **thorium nitrate**, along with example recovery data for a spiked sample.

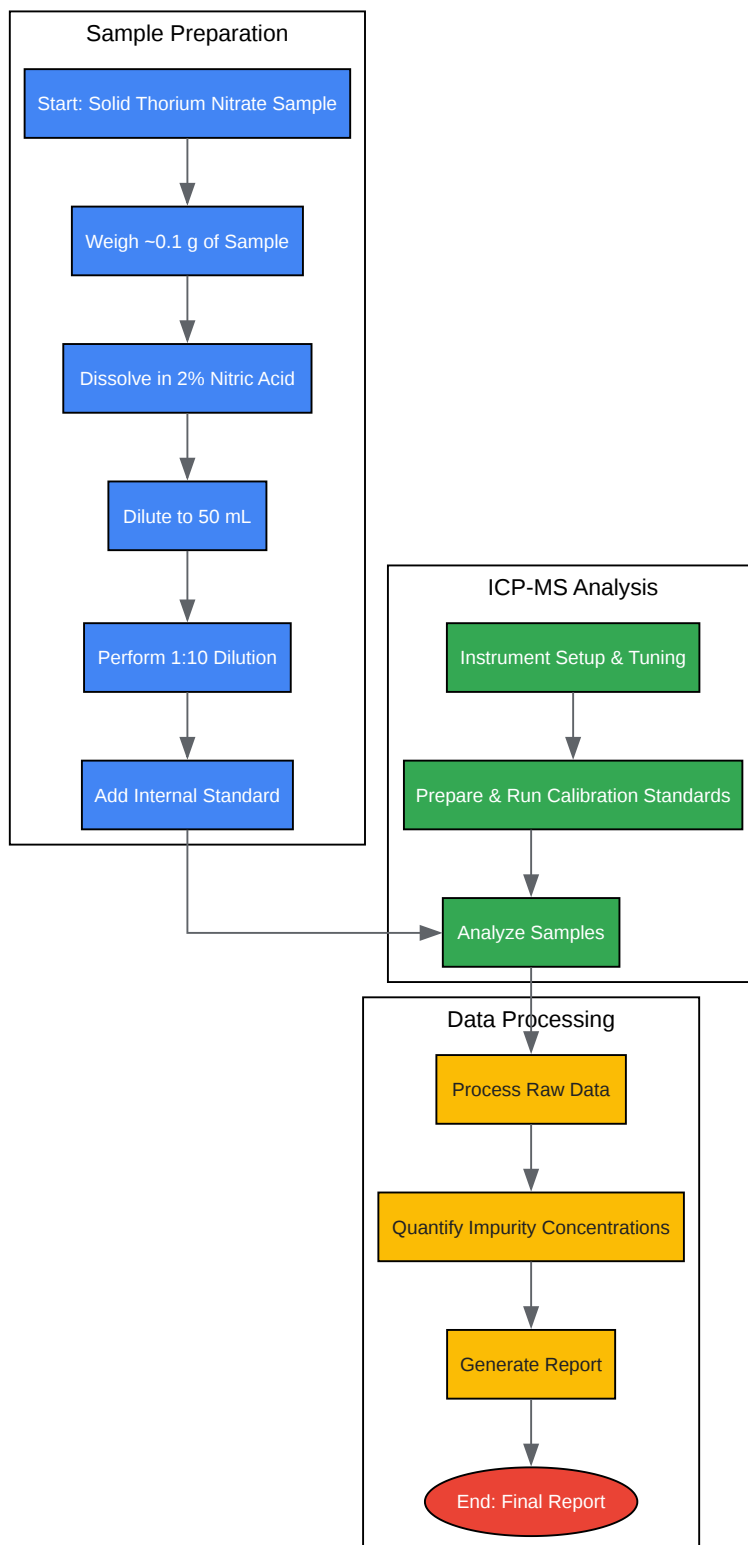
Analyte	Isotope	LOD (µg/kg)	LOQ (µg/kg)	Spike Level (µg/kg)	Recovery (%)
Boron	<sup>11</sup> B	5	15	100	98
Cadmium	<sup>111</sup> Cd	0.1	0.3	10	102
Chromium	<sup>52</sup> Cr	1	3	50	95
Dysprosium	<sup>163</sup> Dy	0.05	0.15	5	101
Europium	<sup>151</sup> Eu	0.02	0.06	5	99
Gadolinium	<sup>157</sup> Gd	0.05	0.15	5	103
Lithium	<sup>7</sup> Li	1	3	50	97
Nickel	<sup>60</sup> Ni	2	6	100	96
Samarium	<sup>147</sup> Sm	0.05	0.15	5	100
Uranium	<sup>238</sup> U	0.1	0.3	10	99

LOD and LOQ values are estimates and may vary depending on the instrument and matrix effects.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ICP-MS analysis of trace impurities in **thorium nitrate**.

## Workflow for ICP-MS Analysis of Thorium Nitrate

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